1-(4-chlorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Overview
Description
1-(4-chlorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic compound that features a unique combination of functional groups, including a chlorobenzyl group, a tolyl group, an oxadiazole ring, and a pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the chlorobenzyl group: This step involves the alkylation of the oxadiazole intermediate with 4-chlorobenzyl chloride in the presence of a base.
Formation of the pyridinone core: The final step involves cyclization of the intermediate with a suitable pyridine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
1-(4-chlorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for use in the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: Similar structure but with a phenyl group instead of a tolyl group.
1-(4-chlorobenzyl)-5-(3-(p-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: Similar structure but with a methoxyphenyl group.
Uniqueness
1-(4-chlorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is unique due to the presence of the tolyl group, which can influence its electronic properties and reactivity. This uniqueness can lead to distinct biological activities and material properties compared to its analogs.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c1-14-2-6-16(7-3-14)20-23-21(27-24-20)17-8-11-19(26)25(13-17)12-15-4-9-18(22)10-5-15/h2-11,13H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCHBTZUQMMUSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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